Norcantharidin
Overview
Description
Norcantharidin (NCTD) is a synthetic anticancer compound . It is a demethylated derivative of cantharidin, an active ingredient of traditional Chinese medicine . It is currently used clinically as a routine anti-cancer drug in China .
Synthesis Analysis
This compound is a demethylated derivative of cantharidin . It is synthesized due to its potential anticancer activity and less side-effects such as myelosuppression, gastrointestinal and urinary tract toxicity . A series of novel Norcantharimide derivatives have been synthesized .Molecular Structure Analysis
The molecular formula of this compound is C8H8O4 . The InChI is InChI=1S/C8H8O4/c9-7-5-3-1-2-4 (11-3)6 (5)8 (10)12-7/h3-6H,1-2H2 . The Canonical SMILES is C1CC2C3C (C1O2)C (=O)OC3=O .Chemical Reactions Analysis
This compound has been shown to inhibit cell proliferation and induce apoptosis . It has also been used in the synthesis of new novel Norcantharimides .Physical And Chemical Properties Analysis
This compound is a white, solid substance with a molar mass of 168.148 g·mol −1 . It has a melting point of 115 °C (239 °F; 388 K) .Scientific Research Applications
Anticancer Activities and Mechanisms :
- NCTD is recognized for its potential multi-target anticancer activities. It is used clinically as an anticancer drug in China and is known for its effects on various human cancers (Pan, Cao, & Fan, 2020).
- It induces apoptosis in human colorectal carcinoma cells through the CD95 receptor/ligand system, suggesting its usefulness in developing treatments for colorectal carcinoma (Peng et al., 2002).
Liver Cancer Research :
- NCTD is extensively used in anti-liver cancer drug research due to its high anti-tumor activity. Efforts to design active liver-targeting drugs of norcantharidin are ongoing to improve its specificity and reduce toxicity to other tissues (Zhao Ya, 2014).
Research on Apoptosis and Cell Cycle :
- Studies have shown that NCTD inhibits DNA replication and induces apoptosis in cancer cells. For example, it has been observed to inhibit proliferation and DNA replication in HL-60 cells (Li, Cai, Liu, & Xian, 2006).
Immune Response Modulation :
- Research indicates that NCTD can facilitate immune responses, particularly in the context of bacterial infections. It has been shown to up-regulate AKT/NF-κB signaling in macrophages, which plays a significant role in host defense against pathogens (Zhao, Qian, Li, Tan, Han, Liu, Qian, & Du, 2012).
Effects on Specific Cancer Types :
- NCTD has shown efficacy against specific types of cancer, such as neuroblastoma, by inducing autophagy and apoptosis (Han, Li, Wang, Zhang, Li, Dai, Cao, & Jiang, 2017).
- It also exhibits anti-proliferation and pro-apoptotic effects in hepatocellular carcinoma cells, mediated through the up-regulation of FAM46C (Zhang, Yue, Jiang, Han, & Xin, 2017).
Autophagy and Chemosensitivity :
- Autophagy suppression has been found to accelerate apoptosis induced by NCTD in cholangiocarcinoma, pointing towards potential therapeutic strategies (Wang, Jiang, Li, Xiong, Guo, Tian, & Li, 2019).
Mechanism of Action
Target of Action
Norcantharidin (NCTD) is a demethylated derivative of cantharidin, an anticancer active ingredient of traditional Chinese medicine . It has been shown to effectively inhibit the proliferation of many tumor cells .
Mode of Action
NCTD’s mode of action involves multiple pathways. It has been shown to induce apoptosis, inhibit proliferation, block invasion/metastasis, and exhibit antiangiogenesis, anti-vasculogenic mimicry, and anti-lymphangiogenesis . NCTD’s inhibition of EGFR and c-Met leads to a decrease in cell growth . Furthermore, NCTD has been found to induce ROS generation, which increases mitochondrial membrane permeability and promotes cytochrome C release from mitochondria into the cytoplasm .
Biochemical Pathways
It has been suggested that the pi3k/akt/nf-κb pathway is one of the signal pathways for the regulation of nctd-mediated anti-proliferation and pro-apoptosis
Pharmacokinetics
In terms of pharmacokinetics, NCTD is rapidly absorbed by intragastric administration in mice, reaching a higher concentration within 15 min and 2 h after dosing in the kidney, liver, tumor, stomach, intestines, heart, and lung . NCTD is highly distributed in the bile duct . More detailed studies on the ADME properties of NCTD are needed to fully understand its impact on bioavailability.
Result of Action
The result of NCTD’s action is a decrease in tumor growth and an increase in survival in animal models . It has been used clinically to treat hepatic cancer, gastric cancer, and leucopenia patients in China .
Safety and Hazards
properties
IUPAC Name |
(1R,2S,6R,7S)-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-7-5-3-1-2-4(11-3)6(5)8(10)12-7/h3-6H,1-2H2/t3-,4+,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABVEXCGCXWRR-FBXFSONDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(C1O2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017225 | |
Record name | (3aR,4S,7R,7aS)-hexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29745-04-8 | |
Record name | Norcantharidin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29745-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endothall anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029745048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aR,4S,7R,7aS)-hexahydro-4,7-epoxy-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-Epoxyisobenzofuran-1,3-dione, hexahydro-, (3aR,4S,7R,7aS)-rel- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCANTHARIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8452E71EO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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